molecular formula C5H9NaO3 B607634 Sodium 4-hydroxypentanoate CAS No. 56279-37-9

Sodium 4-hydroxypentanoate

Cat. No.: B607634
CAS No.: 56279-37-9
M. Wt: 140.11 g/mol
InChI Key: MEGFTCUCXBRUTB-UHFFFAOYSA-M
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Preparation Methods

  • Synthetic routes for GHV are not widely documented, but it is derived from γ-valerolactone.
  • Industrial production methods may involve chemical transformations of γ-valerolactone to yield GHV.
  • Chemical Reactions Analysis

    • GHV can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions would be GHV derivatives.
  • Scientific Research Applications

      Chemistry: GHV may serve as a building block for other compounds due to its functional groups.

      Biology: It could be studied for its effects on biological systems, such as neurotransmitter modulation.

      Medicine: Research might explore its potential therapeutic applications.

      Industry: GHV could find use in the synthesis of pharmaceuticals or fine chemicals.

  • Mechanism of Action

    • GHV’s mechanism of action is not fully elucidated.
    • It likely interacts with receptors or enzymes involved in neurotransmission or metabolism.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    sodium;4-hydroxypentanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MEGFTCUCXBRUTB-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CCC(=O)[O-])O.[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H9NaO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    140.11 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    56279-37-9
    Record name sodium 4-hydroxypentanoate
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods

    Procedure details

    coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Name
    sodium ampicillin
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Name
    potassium phosphate
    Quantity
    50 mmol
    Type
    reactant
    Reaction Step Three
    Name
    sodium ampicillin
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Quantity
    0.1 mmol
    Type
    reactant
    Reaction Step Five

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